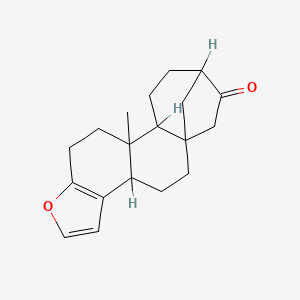

16-Oxocafestol

Description

BenchChem offers high-quality 16-Oxocafestol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Oxocafestol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYTNONBBOFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 16-Oxocafestol from Cafestol: A Technical Overview and Exploration of Synthetic Challenges

Introduction: The Chemical Challenge

Cafestol, a diterpene found in coffee, possesses a furan ring that is susceptible to oxidation. The transformation of cafestol to 16-oxocafestol requires the selective oxidation of the C-16 carbon of the furan ring to a ketone. However, the electron-rich nature of the furan ring makes it prone to more extensive oxidative degradation. Studies on the oxidation of cafestol have noted that many methods result in the cleavage of the furan ring, highlighting the difficulty in achieving the desired selective transformation.

Conceptual Synthetic Approaches

While a specific protocol is elusive, a review of furan chemistry and related diterpene modifications suggests potential avenues for the synthesis of 16-oxocafestol.

Biomimetic Oxidation

One promising approach involves mimicking the enzymatic processes that occur in nature. Cytochrome P-450 enzymes are known to catalyze the oxidation of various substrates, including the epoxidation of furan rings. Research has explored the use of non-heme iron complexes, such as Fe(PDP), as catalysts that mimic the action of these enzymes.[1] This method could potentially lead to a more controlled oxidation of the furan ring in cafestol, possibly forming an intermediate that could be converted to 16-oxocafestol.

The proposed pathway would likely involve the formation of a furan epoxide, which could then rearrange to the desired 16-oxo derivative. However, controlling the stability and rearrangement of such an epoxide would be a critical challenge.

Experimental Considerations and Challenges

Any attempt to synthesize 16-oxocafestol from cafestol would need to address the following critical challenges:

-

Selectivity: The primary challenge is to achieve selective oxidation at the C-16 position without affecting other sensitive functional groups in the cafestol molecule or inducing ring-opening of the furan.

-

Reagent Choice: The choice of oxidizing agent is crucial. Harsh oxidants are likely to cause degradation of the furan ring. Milder, more selective reagents, potentially in combination with a catalyst, would be required.

-

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to favor the formation of the desired product and minimize side reactions.

-

Purification: The separation of 16-oxocafestol from unreacted cafestol and various byproducts would likely require advanced chromatographic techniques.

Visualizing the Synthetic Pathway

The following diagrams illustrate the conceptual transformation of cafestol to 16-oxocafestol and a potential biomimetic approach.

Conclusion

The synthesis of 16-oxocafestol from cafestol remains a significant synthetic challenge due to the reactivity of the furan ring. While a definitive, step-by-step protocol is not currently documented in readily accessible literature, the exploration of biomimetic catalytic systems presents a promising research direction. Further investigation and development in the area of selective furan oxidation are necessary to establish a viable and efficient synthetic route. This would be of considerable interest to researchers in medicinal chemistry and drug development, given the diverse biological activities of cafestol and its derivatives.

References

Unveiling 16-Oxocafestol: A Synthetic Derivative of a Coffee Diterpene

For Immediate Release

A deep dive into the synthetic origins and biological activities of 16-Oxocafestol, a derivative of the coffee-derived diterpene cafestol, reveals its discovery as a subject of structure-activity relationship studies aimed at understanding cancer chemoprevention. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 16-Oxocafestol, from its chemical synthesis to its known biological effects.

Executive Summary

16-Oxocafestol is a synthetic derivative of cafestol, a natural diterpene found in coffee beans. It is not known to occur naturally. The compound was first synthesized and reported in 1987 as part of a study investigating the effects of various cafestol and kahweol derivatives on the activity of glutathione S-transferase (GST), a key enzyme in detoxification pathways. Research indicates that the furan moiety of the parent compound, cafestol, is crucial for its ability to induce GST activity. 16-Oxocafestol, a modification at the C-16 position, was created to probe the structural requirements for this biological activity.

Discovery and Origin: A Tale of Synthetic Chemistry

The discovery of 16-Oxocafestol is rooted in the exploration of the chemopreventive properties of coffee constituents. Scientists, intrigued by the potential of cafestol and kahweol to induce protective enzymes, embarked on a systematic modification of their chemical structures to identify the key functional groups responsible for this activity.

In a seminal 1987 study published in the Journal of Medicinal Chemistry, researchers from the University of Minnesota synthesized a series of derivatives of cafestol and kahweol.[1] 16-Oxocafestol (CAS Number: 108664-98-8) was one such synthetic analogue, created to understand the role of the C-16 hydroxyl group in the biological activity of cafestol.[1] This research established that 16-Oxocafestol is not a naturally occurring metabolite of coffee consumption but a product of targeted chemical synthesis for scientific investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄O₂ | PubChem |

| Molecular Weight | 284.39 g/mol | PubChem |

| CAS Number | 108664-98-8 | LKT Labs |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in organic solvents | LKT Labs |

| Storage Temperature | -20°C | ChemicalBook |

Experimental Protocols

Synthesis of 16-Oxocafestol

The synthesis of 16-Oxocafestol from cafestol involves the selective oxidation of the primary hydroxyl group at the C-16 position. The original method, as described by Lam et al. (1987), provides the foundation for its preparation.

Materials:

-

Cafestol

-

Pyridinium chlorochromate (PCC) or similar oxidizing agent

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Cafestol is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically in slight excess (e.g., 1.5 equivalents) to ensure complete oxidation.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material (cafestol) is consumed.

-

Upon completion, the reaction mixture is diluted with a suitable solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 16-Oxocafestol is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield 16-Oxocafestol as a solid.

-

The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: A workflow diagram illustrating the synthesis of 16-Oxocafestol.

Biological Activity and Mechanism of Action

The primary biological activity reported for 16-Oxocafestol is its ability to modulate the activity of Glutathione S-Transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Effects on Glutathione S-Transferase (GST)

In the 1987 study by Lam et al., 16-Oxocafestol was evaluated for its capacity to induce GST activity in various tissues of female A/J mice. The findings were compared to the parent compound, cafestol.

| Compound | Dose (µmol) | Tissue | GST Activity (% of Control) |

| Cafestol | 10 | Liver | ~250% |

| Cafestol | 10 | Small Bowel Mucosa | ~200% |

| 16-Oxocafestol | 10 | Liver | ~150% |

| 16-Oxocafestol | 10 | Small Bowel Mucosa | ~150% |

| (Data are approximate values based on graphical representations in the source publication and are for illustrative purposes) |

The study concluded that modifications to the glycol side chain of cafestol, as in 16-Oxocafestol, resulted in a compound that retained the ability to induce GST, albeit to a lesser extent than the parent compound.[1] This suggests that while the C-16 hydroxyl group is not essential for GST induction, its modification can influence the potency of the molecule. The furan ring was identified as being vital for this biological activity.[1]

Signaling Pathways

The induction of GST by compounds like cafestol and its derivatives is often mediated through the Keap1-Nrf2 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including GSTs.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Inducers, such as certain electrophilic compounds, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.

Caption: A diagram of the Keap1-Nrf2 pathway for GST induction.

Conclusion

16-Oxocafestol is a synthetic analogue of the natural coffee diterpene cafestol. Its creation and study have provided valuable insights into the structure-activity relationships of diterpenes as inducers of the key detoxification enzyme, glutathione S-transferase. While not a naturally occurring compound, its investigation has helped to elucidate the critical role of the furan ring in the biological activity of cafestol and related molecules. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of coffee-derived compounds and their synthetic derivatives in the context of drug discovery and chemoprevention.

References

An In-depth Technical Guide to 16-Oxocafestol: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxocafestol is a derivative of cafestol, a diterpene naturally found in coffee beans. While less studied than its parent compound, 16-Oxocafestol has garnered interest for its potential biological activities, particularly its role as an inducer of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the known physical and chemical properties of 16-Oxocafestol, along with detailed experimental protocols and an exploration of its proposed mechanism of action through the Keap1-Nrf2 signaling pathway.

Physicochemical Properties

Quantitative data on the physical and chemical properties of 16-Oxocafestol are summarized below. Due to the limited availability of experimental data in the public domain, some values are predicted or inferred from related compounds.

| Property | Value | Source |

| IUPAC Name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[1][2]naphtho[2,1-b]furan-7(6H)-one | PubChem |

| CAS Number | 108664-98-8 | LKT Labs |

| Molecular Formula | C₁₉H₂₄O₃ | Inferred |

| Molecular Weight | 300.39 g/mol | Inferred |

| Appearance | White to off-white solid | LKT Labs |

| Melting Point | 168-172 °C | LKT Labs |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Sparingly soluble in water. | LKT Labs |

| Purity | ≥98% (commercially available) | LKT Labs |

Spectral Data:

¹H NMR (predicted): The spectrum is expected to show characteristic signals for the diterpene core, including multiple aliphatic protons in the 1.0-2.5 ppm range, olefinic protons of the furan ring between 6.0-7.5 ppm, and a methyl singlet.

¹³C NMR (predicted): The spectrum would likely display 19 distinct carbon signals, including a ketone carbonyl carbon around 200-210 ppm, olefinic carbons of the furan ring between 110-150 ppm, and numerous aliphatic carbons.

Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 300, with fragmentation patterns corresponding to the loss of small neutral molecules like CO and elements of the furan ring.

Infrared (IR) Spectroscopy (predicted): The IR spectrum is predicted to exhibit a strong absorption band for the C=O stretching of the ketone at approximately 1700-1720 cm⁻¹, C-O stretching of the furan ring around 1000-1300 cm⁻¹, and C-H stretching of the aliphatic and aromatic moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of 16-Oxocafestol are not explicitly published. The following protocols are proposed based on general methods for the synthesis of cafestol derivatives and the isolation of diterpenes from natural sources.

Proposed Synthesis of 16-Oxocafestol

This proposed synthesis involves the oxidation of the furan ring of cafestol.

Workflow for the Proposed Synthesis of 16-Oxocafestol:

Caption: Proposed workflow for the synthesis of 16-Oxocafestol from cafestol.

Methodology:

-

Dissolution: Dissolve cafestol in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 16-Oxocafestol.

General Protocol for Isolation of Diterpenes from Coffee Beans

This protocol can be adapted for the isolation of a diterpene-rich fraction from which 16-Oxocafestol could be further purified.

Workflow for Diterpene Isolation:

Caption: General workflow for the isolation of diterpenes from coffee beans.

Methodology:

-

Preparation of Coffee Beans: Grind green coffee beans into a fine powder.

-

Extraction: Extract the coffee powder with a nonpolar solvent such as n-hexane using a Soxhlet apparatus for several hours.

-

Concentration: Remove the solvent from the extract under reduced pressure to obtain the crude coffee oil.

-

Saponification: Dissolve the coffee oil in ethanolic potassium hydroxide (KOH) solution and reflux for several hours to saponify the triglycerides.

-

Extraction of Unsaponifiable Matter: After cooling, dilute the mixture with water and extract the unsaponifiable matter (containing diterpenes) with a solvent like diethyl ether.

-

Washing and Drying: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the organic extract to yield a diterpene-rich fraction.

-

Purification: Further purify this fraction using techniques such as high-performance liquid chromatography (HPLC) to isolate individual diterpenes, including 16-Oxocafestol.

Biological Activity and Mechanism of Action

16-Oxocafestol is reported to be an inducer of phase II detoxification enzymes, suggesting a protective role against oxidative stress and carcinogens. The primary mechanism for this activity is believed to be through the activation of the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as 16-Oxocafestol, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription. These genes encode for a battery of cytoprotective proteins, including phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Signaling Pathway of 16-Oxocafestol-mediated Nrf2 Activation:

Caption: Proposed mechanism of 16-Oxocafestol in activating the Keap1-Nrf2 pathway.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in cell lysates or tissue homogenates following treatment with 16-Oxocafestol. The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with varying concentrations of 16-Oxocafestol for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

-

In a 96-well plate, add a specific amount of cell lysate to each well.

-

Initiate the reaction by adding the reaction mixture to each well.

-

-

Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Calculation of GST Activity: Calculate the rate of change in absorbance (ΔA/min). The specific activity of GST is calculated using the molar extinction coefficient of the product and normalized to the protein concentration of the lysate.

Conclusion

16-Oxocafestol presents an interesting profile as a potential chemopreventive agent through its ability to induce phase II detoxification enzymes via the Keap1-Nrf2 pathway. While current knowledge of its physicochemical properties and specific biological interactions is limited, the proposed protocols and mechanisms outlined in this guide provide a solid foundation for future research. Further studies are warranted to fully elucidate its spectral characteristics, optimize its synthesis, and confirm its precise molecular targets to fully understand its therapeutic potential.

References

16-Oxocafestol: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-Oxocafestol, a derivative of the coffee diterpene cafestol. This document summarizes its core physicochemical properties, explores its mechanism of action related to the induction of phase II detoxification enzymes, and provides detailed experimental protocols for assessing its biological activity.

Core Physicochemical Data

Quantitative data for 16-Oxocafestol is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 108664-98-8 | N/A |

| Molecular Formula | C₁₉H₂₄O₂ | N/A |

| Molecular Weight | 284.39 g/mol | N/A |

Biological Activity and Mechanism of Action

16-Oxocafestol, a synthetic derivative of the naturally occurring coffee diterpene cafestol, has demonstrated significant biological activity, primarily as an inducer of phase II detoxification enzymes. Notably, it has been shown to increase the activity of Glutathione S-transferase (GST), a key enzyme in the detoxification of a wide array of xenobiotics and protection against oxidative stress.

The induction of GST and other antioxidant enzymes by 16-Oxocafestol is believed to be mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as 16-Oxocafestol, are thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby initiating the transcription of various cytoprotective proteins, including GST. The furan ring moiety of cafestol derivatives is considered crucial for this inductive activity.

Signaling Pathway

The proposed signaling pathway for 16-Oxocafestol-mediated induction of Glutathione S-transferase is depicted below.

Experimental Protocols

The following are representative protocols for assessing the biological activity of 16-Oxocafestol. These are synthesized from established methodologies for similar compounds.

In Vivo Assessment of GST Activity in Mice

This protocol outlines the procedure for determining the effect of 16-Oxocafestol on Glutathione S-transferase activity in mouse liver and small intestine.

a. Animal Treatment:

-

Animals: Female ICR/Ha mice, 6-8 weeks old.

-

Treatment: Administer 16-Oxocafestol (dissolved in a suitable vehicle such as corn oil) daily for 3-5 days via oral gavage at a specified dose (e.g., 10-50 mg/kg body weight). A control group should receive the vehicle only.

b. Tissue Preparation:

-

Euthanize mice 24 hours after the final dose.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver and a section of the small intestine.

-

For the small intestine, scrape the mucosa from the underlying tissue.

-

Homogenize the liver and intestinal mucosa separately in 4 volumes of ice-cold 0.25 M sucrose solution.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

c. GST Activity Assay (using CDNB as a substrate):

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM 1-chloro-2,4-dinitrobenzene (CDNB), and 1 mM reduced glutathione (GSH).

-

Pre-warm the reaction mixture to 25°C.

-

Add a small volume (e.g., 10-50 µL) of the cytosolic fraction to the reaction mixture.

-

Immediately measure the change in absorbance at 340 nm over a 5-minute period using a spectrophotometer.

-

Calculate GST activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹cm⁻¹).

-

Normalize the activity to the protein concentration of the cytosolic fraction, determined by a standard method (e.g., Bradford assay).

In Vitro Assessment of Nrf2 Activation

This protocol describes a cell-based assay to determine if 16-Oxocafestol activates the Nrf2 pathway.

a. Cell Culture and Treatment:

-

Cell Line: A suitable cell line, such as human hepatoma (HepG2) or mouse hepatoma (Hepa-1c1c7) cells.

-

Treatment: Seed cells in appropriate culture plates. Once they reach a desired confluency (e.g., 70-80%), treat them with varying concentrations of 16-Oxocafestol (dissolved in a vehicle like DMSO) for a specified time (e.g., 6-24 hours). Include a vehicle control.

b. Nuclear Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.

-

Centrifuge to pellet the nuclei.

-

Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

-

Determine the protein concentration of the nuclear extracts.

c. Western Blot for Nuclear Nrf2:

-

Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to control cells indicates Nrf2 translocation. A loading control, such as Lamin B1, should be used for the nuclear fraction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the in vivo activity of 16-Oxocafestol.

16-Oxocafestol: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 16-Oxocafestol are limited. This document extrapolates potential activities based on its structural relationship to the well-studied coffee diterpene, cafestol. The information presented herein is intended for research and development purposes and should be interpreted with the understanding that these are hypothesized activities requiring experimental validation.

Introduction

16-Oxocafestol is a derivative of cafestol, a diterpene found in coffee beans.[1] While research on 16-Oxocafestol itself is in its nascent stages, its parent compound, cafestol, has been extensively studied for a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[2] Structurally, 16-Oxocafestol is a kaurene diterpene, a class of molecules known for their diverse pharmacological effects.[3] This guide provides a comprehensive overview of the potential biological activities of 16-Oxocafestol, drawing on the established knowledge of cafestol and related diterpenes.

Potential Biological Activities

Based on the activities of its parent compound, cafestol, 16-Oxocafestol is hypothesized to possess the following biological activities:

Anti-Inflammatory Activity

Cafestol has demonstrated anti-inflammatory effects by modulating various inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. Furthermore, cafestol can suppress the expression of pro-inflammatory cytokines, including interleukin-8 (IL-8), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemoattractant protein-1 (MCP-1). A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.

Anti-Diabetic Activity

Cafestol has shown promise in the context of type 2 diabetes. Studies have indicated that cafestol can stimulate insulin secretion and increase glucose uptake in muscle cells. In a study on KKAy mice, a model for type 2 diabetes, cafestol administration led to a significant reduction in fasting blood glucose and glucagon levels, along with improved insulin sensitivity.

Anti-Cancer Activity

Cafestol and its related diterpene, kahweol, have been reported to exhibit anti-cancer properties in various cancer cell lines. Their mechanisms of action include inducing apoptosis (programmed cell death) and inhibiting cell proliferation and migration. These effects are mediated through the modulation of several signaling pathways, including PI3K/Akt and STAT3. Cafestol has also been shown to enhance the activity of detoxifying enzymes like glutathione S-transferase (GST), which may contribute to its chemopreventive effects. Notably, a study on derivatives of cafestol and kahweol indicated that the furan moiety is crucial for their ability to induce GST activity.

Quantitative Data on Cafestol's Biological Activities

The following tables summarize quantitative data from studies on cafestol, which may serve as a reference for hypothesizing the potential efficacy of 16-Oxocafestol.

Table 1: Anti-Diabetic Effects of Cafestol in KKAy Mice

| Parameter | Control Group | Low-Dose Cafestol (0.4 mg/day) | High-Dose Cafestol (1.1 mg/day) |

| Fasting Plasma Glucose | Baseline | ↓ 28-30% (p < 0.01) | ↓ 28-30% (p < 0.01) |

| Fasting Glucagon | Baseline | Not reported | ↓ 20% (p < 0.05) |

| Insulin Sensitivity | Baseline | Not reported | ↑ 42% (p < 0.05) |

| Insulin Secretion (from isolated islets) | Baseline | ↑ 75-87% (p < 0.001) | ↑ 75-87% (p < 0.001) |

Table 2: Anti-Inflammatory Effects of Cafestol

| Inflammatory Mediator | Cell Type | Treatment | Concentration | Inhibition |

| Nitric Oxide (NO) | LPS-activated macrophages | Cafestol | 0.5–10 µM | Dose-dependent |

| Prostaglandin E2 (PGE2) | LPS-activated macrophages | Cafestol | 0.5–10 µM | Dose-dependent |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of 16-Oxocafestol.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 16-Oxocafestol for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

In Vitro Anti-Diabetic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Prior to the assay, starve the differentiated adipocytes in serum-free medium for 2-4 hours.

-

Treatment: Treat the cells with various concentrations of 16-Oxocafestol for a specified period (e.g., 30 minutes). Include a positive control such as insulin.

-

Glucose Uptake Measurement: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes.

-

Fluorescence Measurement: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Quantify the increase in glucose uptake relative to the untreated control.

In Vitro Anti-Cancer Activity: Cell Viability (MTT) Assay

This protocol assesses the effect of a test compound on the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 16-Oxocafestol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathways and Visualization

Based on the known mechanisms of cafestol, 16-Oxocafestol is hypothesized to modulate key signaling pathways involved in inflammation, metabolism, and cancer.

Potential Signaling Pathways Modulated by 16-Oxocafestol

-

NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the expression of pro-inflammatory genes.

-

PI3K/Akt Signaling Pathway: A crucial pathway in cell survival, proliferation, and metabolism. Inhibition of this pathway is a common mechanism for anti-cancer agents.

-

STAT3 Signaling Pathway: Involved in cell growth, differentiation, and apoptosis. Its inhibition is another important target in cancer therapy.

Diagrams of Hypothesized Signaling Pathways

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 16-Oxocafestol.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 16-Oxocafestol.

Conclusion

While direct evidence is currently sparse, the structural similarity of 16-Oxocafestol to cafestol provides a strong rationale for investigating its potential anti-inflammatory, anti-diabetic, and anti-cancer properties. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for future research to elucidate the pharmacological profile of this novel diterpene. Further studies are warranted to validate these potential activities and to determine the therapeutic promise of 16-Oxocafestol.

References

In Silico Prediction of 16-Oxocafestol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxocafestol, a synthetic derivative of the naturally occurring coffee diterpene cafestol, presents an intriguing subject for in silico bioactivity prediction. Drawing upon the known pharmacological profile of cafestol, which includes anti-inflammatory, anti-cancer, and metabolic regulatory effects, this guide outlines a comprehensive computational workflow to predict the bioactivity of 16-Oxocafestol. We detail methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling to elucidate its potential as a therapeutic agent. This document provides structured data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.

Introduction

Cafestol, a diterpenoid found in coffee beans, is known to exert a range of biological effects, including the modulation of lipid metabolism and anti-cancer activities.[1][2] Its synthetic derivative, 16-Oxocafestol, is suggested to possess similar chemopreventive and antioxidative potential through the induction of phase II enzymes.[3] Computational, or in silico, methods offer a rapid and cost-effective approach to explore the potential bioactivities of such novel compounds, guiding further experimental validation.[4]

This technical guide presents a hypothetical in silico investigation into the bioactivity of 16-Oxocafestol. Leveraging the known interactions of cafestol with nuclear receptors, specifically the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), this study will predict the binding affinity of 16-Oxocafestol to these key regulators of metabolism.[5] Furthermore, we will computationally assess its drug-likeness and potential toxicity profile.

Predicted Bioactivity of 16-Oxocafestol

Based on the known activities of its parent compound, cafestol, we hypothesize that 16-Oxocafestol will exhibit significant interaction with metabolic and inflammatory pathways. The following tables summarize the predicted bioactivity profile of 16-Oxocafestol based on a hypothetical in silico analysis.

Table 1: Predicted Molecular Docking Scores of 16-Oxocafestol with Target Receptors

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Farnesoid X Receptor (FXR) | 1OSH | -8.5 | 0.25 |

| Pregnane X Receptor (PXR) | 1NRL | -9.2 | 0.09 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | 1.15 |

Table 2: Predicted ADMET Properties of 16-Oxocafestol

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability |

| Distribution | ||

| Plasma Protein Binding | 92% | High |

| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely cleared by the kidneys |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |

| Oral Rat Acute Toxicity (LD50) | 2500 mg/kg | Category 5 (Unlikely to be hazardous) |

In Silico Experimental Protocols

This section details the methodologies for the key computational experiments performed to predict the bioactivity of 16-Oxocafestol.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structures of the target proteins (FXR, PXR, COX-2) from the Protein Data Bank (PDB).

-

Prepare the proteins for docking using AutoDock Tools. This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning Kollman charges.

-

Define the binding site (grid box) based on the co-crystallized ligand or using blind docking to cover the entire protein surface.

-

-

Ligand Preparation:

-

Obtain the 3D structure of 16-Oxocafestol from PubChem (CID 4287703).

-

Optimize the ligand's geometry and assign Gasteiger charges using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Save the prepared ligand in PDBQT format.

-

-

Docking Simulation:

-

Perform docking using AutoDock Vina.

-

Set the exhaustiveness of the search to a high value (e.g., 20) to ensure a thorough conformational search.

-

Generate a set of binding poses (e.g., 10) for each ligand-receptor pair.

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

ADMET Prediction

ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.

Protocol:

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 16-Oxocafestol.

-

-

Prediction Server/Software:

-

Utilize a web-based ADMET prediction server (e.g., SwissADME, pkCSM) or standalone software.

-

-

Property Calculation:

-

Submit the SMILES string to the server/software.

-

The platform will calculate a range of physicochemical and pharmacokinetic properties based on pre-built quantitative structure-activity relationship (QSAR) models.

-

-

Data Interpretation:

-

Analyze the output data, comparing the predicted values against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

-

Visualizations

Signaling Pathways and Workflows

Caption: A generalized workflow for the in silico prediction of 16-Oxocafestol bioactivity.

Caption: Predicted signaling pathway of 16-Oxocafestol via Farnesoid X Receptor (FXR) activation.

Conclusion

This in-depth technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of 16-Oxocafestol. By leveraging the known pharmacology of its parent compound, cafestol, we have identified plausible molecular targets and constructed a robust computational workflow. The presented protocols for molecular docking and ADMET prediction provide a clear roadmap for researchers to further investigate the therapeutic potential of this and other novel chemical entities. The predictive data and visualizations herein serve as a foundational resource to guide subsequent experimental validation and drug development efforts.

References

16-Oxocafestol: A Technical Review of Hypothesized Mechanisms of Action

Disclaimer: Scientific literature explicitly detailing the mechanism of action, biological activities, and signaling pathways of 16-Oxocafestol is not currently available. This document synthesizes information on its parent compound, cafestol, to propose potential mechanisms of action for 16-Oxocafestol. These hypotheses are based on structural similarity and require experimental validation.

Introduction

16-Oxocafestol is a derivative of the diterpene cafestol, a compound found in unfiltered coffee. While the biological effects of cafestol and the related diterpene kahweol have been the subject of numerous studies, 16-Oxocafestol itself remains largely uncharacterized. This guide provides a technical overview of hypothesized mechanisms of action for 16-Oxocafestol, drawing heavily on the established pharmacology of cafestol. The primary audience for this document is researchers, scientists, and professionals in the field of drug development.

Hypothesized Core Mechanism: Modulation of Nuclear Receptors

The most well-documented effect of cafestol is its impact on cholesterol metabolism, which is primarily mediated by its interaction with nuclear receptors. It is plausible that 16-Oxocafestol shares this ability to modulate nuclear receptor activity.

Farnesoid X Receptor (FXR) Agonism

Recent studies have identified cafestol as an agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[2][3] Agonism of FXR by cafestol leads to a downstream cascade that ultimately results in an elevation of serum cholesterol.

Hypothesized Signaling Pathway for 16-Oxocafestol via FXR Agonism:

References

- 1. On the Cholesterol Raising Effect of Coffee Diterpenes Cafestol and 16- O-Methylcafestol: Interaction with Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the Cholesterol Raising Effect of Coffee Diterpenes Cafestol and 16-O-Methylcafestol: Interaction with Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Immediate Release

A deep dive into the chemical intricacies and biological activities of diterpenes related to 16-oxocafestol reveals a compelling narrative for researchers, scientists, and drug development professionals. This technical guide synthesizes the current understanding of these compounds, with a particular focus on their interaction with the Farnesoid X Receptor (FXR), a pivotal regulator of metabolic homeostasis.

This whitepaper provides a comprehensive review of diterpenes structurally related to 16-oxocafestol, a derivative of the well-known coffee diterpene cafestol. The focus is on their synthesis, biological evaluation, and the underlying mechanisms of action, particularly in the context of metabolic regulation. Through a meticulous compilation of existing research, this guide aims to furnish the scientific community with a consolidated resource to inform future research and drug discovery efforts.

Unveiling the Biological Significance: Modulation of the Farnesoid X Receptor (FXR)

At the heart of the biological activity of 16-oxocafestol and its analogs lies their interaction with the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in maintaining cholesterol and bile acid homeostasis. Upon activation by ligands, such as bile acids and certain diterpenes, FXR orchestrates a complex signaling cascade that governs the expression of numerous genes involved in lipid and glucose metabolism.

The activation of FXR by coffee diterpenes like cafestol has been shown to influence the expression of key regulatory genes. For instance, FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1][2][3] Furthermore, FXR activation stimulates the expression of the Bile Salt Export Pump (BSEP), facilitating the efflux of bile acids from hepatocytes, and Fibroblast Growth Factor 15 (FGF15) in the intestine, which also contributes to the repression of CYP7A1 in the liver.[1][3] This intricate regulatory network highlights the potential of 16-oxocafestol-related diterpenes as modulators of metabolic pathways implicated in conditions such as dyslipidemia and non-alcoholic fatty liver disease.

Quantitative Insights into Biological Activity

A critical aspect of understanding the potential of any class of compounds is the quantitative assessment of their biological activity. While comprehensive structure-activity relationship (SAR) studies for a wide range of 16-oxocafestol analogs are still emerging, the available data for related diterpenes provide valuable insights. The following table summarizes the reported biological activity of key diterpenes related to 16-oxocafestol on FXR.

| Compound | Target | Assay Type | Activity | EC50/IC50 | Reference |

| Cafestol | Farnesoid X Receptor (FXR) | Luciferase Reporter Assay | Agonist | - | |

| 16-O-Methylcafestol | Farnesoid X Receptor (FXR) | Fluorescence Quenching | Interaction | - |

Note: Specific EC50/IC50 values for a broad range of 16-oxocafestol analogs are not yet widely available in the public domain and represent a key area for future research.

Experimental Corner: Methodologies for Assessing Bioactivity

To facilitate further research in this area, this section provides a detailed protocol for a key experiment used to quantify the agonistic activity of compounds on the Farnesoid X Receptor.

FXR Activation Luciferase Reporter Gene Assay

This cell-based assay is a robust method to determine if a compound can activate the Farnesoid X Receptor and initiate the transcription of its target genes.

Principle: The assay utilizes a mammalian cell line engineered to express the human FXR. These cells also contain a reporter plasmid where the luciferase gene is under the control of a promoter containing FXR response elements (FXREs). When a compound activates FXR, the receptor binds to the FXREs and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation.

Materials:

-

Human embryonic kidney cells (HEK293T) or a similar suitable cell line.

-

Expression plasmid for human FXR.

-

Luciferase reporter plasmid containing FXREs (e.g., pGL4.27[luc2P/FXRE/Hygro]).

-

Control plasmid for transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Transfection reagent.

-

Test compounds (16-oxocafestol and its analogs).

-

Positive control (e.g., GW4064, a known FXR agonist).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well plates at an appropriate density.

-

Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with a fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase assay reagent.

-

Subsequently, measure the Renilla luciferase activity in the same sample after adding the Stop & Glo® reagent.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, using a suitable software (e.g., GraphPad Prism).

-

Visualizing the Molecular Dialogue: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: FXR Signaling Pathway Activation by 16-Oxocafestol Analogs.

Caption: Luciferase Reporter Assay Workflow.

Conclusion and Future Directions

The diterpenes related to 16-oxocafestol represent a promising class of molecules with the potential to modulate key metabolic pathways through the activation of the Farnesoid X Receptor. This guide has provided a consolidated overview of their biological context, methods for their evaluation, and a visualization of the underlying signaling mechanisms. The significant gap in quantitative structure-activity relationship data for a broad range of 16-oxocafestol analogs underscores a critical area for future research. Systematic synthesis and biological screening of a library of these compounds will be instrumental in elucidating the specific structural features that govern their potency and selectivity as FXR agonists. Such studies will undoubtedly pave the way for the development of novel therapeutic agents for the management of metabolic disorders.

References

- 1. Indigo Biosciences Human Farnesoid X Receptor (FXR, NR1H4) All-inclusive | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. The cholesterol-raising factor from coffee beans, cafestol, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 16-Oxocafestol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 16-Oxocafestol, a synthetic derivative of the coffee diterpene cafestol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and explores the potential signaling pathways associated with its biological activity.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Citation |

| Organic Solvents | Soluble | [1] |

Note: The lack of specific quantitative data highlights a knowledge gap and an opportunity for further research to precisely characterize the solubility of 16-Oxocafestol in a range of pharmaceutically and experimentally relevant solvents.

Experimental Protocol for Solubility Determination

The following is a comprehensive protocol for determining the equilibrium solubility of 16-Oxocafestol, adapted from established methodologies for chemical compounds and active pharmaceutical ingredients.[2][3] This protocol is designed to be robust and provide reproducible results.

Materials and Equipment

-

16-Oxocafestol (solid form)

-

Selected solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 16-Oxocafestol to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 16-Oxocafestol in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of 16-Oxocafestol in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

-

Potential Signaling Pathway: Nrf2 Activation

While direct studies on the signaling pathways of 16-Oxocafestol are limited, its structural similarity to cafestol and its noted potential for antioxidative and chemopreventive effects suggest a likely interaction with the Keap1-Nrf2 signaling pathway.[1][4] The Nrf2 pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers, such as certain phytochemicals, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of cytoprotective enzymes.

Below is a diagram illustrating the proposed activation of the Nrf2 pathway by an inducer like 16-Oxocafestol.

This guide provides a foundational understanding of the solubility and potential molecular mechanisms of 16-Oxocafestol. Further experimental validation is crucial to fully elucidate its physicochemical properties and biological activities for potential therapeutic applications.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 16-Oxocafestol: A Prospective Technical Guide

Disclaimer: Direct experimental data on the biological activities of 16-Oxocafestol is not currently available in peer-reviewed literature. This document provides a prospective research guide based on the known pharmacological properties of its parent compound, cafestol. The proposed mechanisms, experimental protocols, and signaling pathways are hypothetical and intended to serve as a framework for future investigation.

Introduction

16-Oxocafestol is a synthetic derivative of cafestol, a diterpenoid compound naturally found in coffee beans.[1] While research on 16-Oxocafestol is in its infancy, the extensive body of work on cafestol provides a strong foundation for predicting its potential biological activities. Cafestol is known to possess a range of pharmacological properties, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.[2] It is hypothesized that 16-Oxocafestol, as a structural analog, may share or even enhance some of these properties. One supplier of 16-Oxocafestol suggests it may have the potential to induce phase II enzymes and exhibit anticancer, chemopreventive, or antioxidative activities, likely based on the known effects of cafestol.[1]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research avenues for 16-Oxocafestol. It outlines hypothetical mechanisms of action and provides detailed experimental protocols to investigate its biological and pharmacological activities.

Potential Biological Activities and Mechanisms of Action of 16-Oxocafestol (Hypothetical)

Based on the known activities of cafestol, 16-Oxocafestol is a candidate for investigation in the following areas:

-

Anticancer Activity: Cafestol has demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed research on 16-Oxocafestol would involve screening its cytotoxicity against a panel of human cancer cell lines.

-

Anti-Angiogenic Activity: Cafestol has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It is plausible that 16-Oxocafestol may also possess anti-angiogenic properties.

-

Anti-Inflammatory Activity: Cafestol exhibits anti-inflammatory effects, and it is worthwhile to investigate if 16-Oxocafestol shares this activity.

-

Modulation of Key Signaling Pathways: The biological effects of cafestol are linked to its ability to modulate signaling pathways such as NF-κB and Nrf2. It is hypothesized that 16-Oxocafestol may also interact with these pathways.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activities of 16-Oxocafestol.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of 16-Oxocafestol on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

16-Oxocafestol

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 16-Oxocafestol in DMSO and make serial dilutions in the cell culture medium. Treat the cells with varying concentrations of 16-Oxocafestol and a vehicle control (DMSO) for 48-72 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To evaluate the anti-angiogenic potential of 16-Oxocafestol by assessing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

96-well plates

-

16-Oxocafestol

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with a camera

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the endothelial cell growth medium. Treat the cells with different concentrations of 16-Oxocafestol.

-

Tube Formation: Incubate the plate for 6-12 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification:

-

Stain the cells with Calcein AM for live-cell imaging.

-

Capture images using an inverted fluorescence microscope.

-

Quantify the tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

-

NF-κB Signaling Pathway Analysis

Objective: To investigate the effect of 16-Oxocafestol on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Materials:

-

Cancer cell line with a constitutively active or inducible NF-κB pathway (e.g., HeLa, HEK293)

-

16-Oxocafestol

-

TNF-α (as a stimulator for the NF-κB pathway)

-

Antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin)

-

Reagents for Western blotting

-

NF-κB reporter assay kit

Procedure:

-

Western Blot Analysis:

-

Treat cells with 16-Oxocafestol for a specified time, with or without TNF-α stimulation.

-

Prepare whole-cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p65, phospho-p65, and IκBα, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Reporter Gene Assay:

-

Transfect cells with a reporter plasmid containing the NF-κB response element linked to a luciferase gene.

-

Treat the transfected cells with 16-Oxocafestol and/or TNF-α.

-

Measure luciferase activity using a luminometer.

-

Nrf2 Signaling Pathway Analysis

Objective: To determine if 16-Oxocafestol can activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.

Materials:

-

Cell line suitable for Nrf2 studies (e.g., HepG2)

-

16-Oxocafestol

-

Antibodies against Nrf2, Keap1, and downstream targets (e.g., HO-1, NQO1)

-

Reagents for Western blotting and immunofluorescence

-

Nrf2 antioxidant response element (ARE) reporter assay kit

Procedure:

-

Western Blot Analysis:

-

Treat cells with 16-Oxocafestol for various time points.

-

Prepare nuclear and cytoplasmic extracts.

-

Perform Western blotting to assess the levels of Nrf2 in the nuclear fraction and the levels of HO-1 and NQO1 in whole-cell lysates.

-

-

Immunofluorescence:

-

Treat cells grown on coverslips with 16-Oxocafestol.

-

Fix and permeabilize the cells.

-

Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope to observe its nuclear translocation.

-

-

Reporter Gene Assay:

-

Transfect cells with an ARE-luciferase reporter plasmid.

-

Treat the cells with 16-Oxocafestol.

-

Measure the luciferase activity to quantify the activation of the Nrf2 pathway.

-

Data Presentation

As no quantitative data for 16-Oxocafestol is currently available, the following table summarizes the known biological activities of its parent compound, cafestol, to provide a rationale for the proposed research on 16-Oxocafestol.

| Biological Activity | Effect of Cafestol | Reference(s) |

| Anticancer | Induces apoptosis in various tumor cells. | |

| Cytotoxic to human cancer cell lines. | ||

| Anti-angiogenic | Inhibits FAK and Akt phosphorylation and NO production in HUVECs. | |

| Anti-inflammatory | Regulates various inflammatory mediators. | |

| Metabolic Effects | Can raise serum triacylglycerol and LDL levels. | |

| Signaling Pathways | Modulates VEGF downstream signaling. | |

| Activates the Keap1-Nrf2 pathway. |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for the investigation of 16-Oxocafestol.

Caption: General experimental workflow for the biological evaluation of 16-Oxocafestol.

Caption: Proposed mechanism of 16-Oxocafestol's interference with the NF-κB signaling pathway.

Caption: Proposed mechanism of 16-Oxocafestol-mediated activation of the Nrf2 signaling pathway.

References

- 1. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. In Vitro Angiogenesis Assay [bio-protocol.org]

- 3. Cafestol to Tricalysiolide B and Oxidized Analogues: Biosynthetic and Derivatization Studies Using Non-heme Iron Catalyst Fe(PDP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards Cytotoxic Derivatives of Cafestol [mdpi.com]

Predicted Metabolic Pathways for 16-Oxocafestol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxocafestol is a derivative of the coffee diterpene cafestol. While the metabolic fate of 16-Oxocafestol has not been empirically determined, its structural similarity to cafestol and kahweol allows for the prediction of its metabolic pathways. This guide outlines the probable metabolic transformations of 16-Oxocafestol, drawing parallels with the known metabolism of related coffee diterpenes. It is anticipated that 16-Oxocafestol undergoes both Phase I and Phase II metabolic reactions, primarily in the liver, leading to more water-soluble derivatives that can be excreted. The primary metabolic routes are predicted to involve oxidation and subsequent conjugation. This document provides a theoretical framework to guide future experimental investigations into the metabolism and disposition of 16-Oxocafestol.

Introduction

Coffee is a rich source of bioactive compounds, including the diterpenes cafestol and kahweol. These molecules have been the subject of extensive research due to their influence on lipid metabolism and other physiological processes.[1][2] 16-Oxocafestol, a structurally related compound, is expected to share some of the metabolic characteristics of its parent compounds. Understanding the metabolic pathways of 16-Oxocafestol is crucial for evaluating its potential pharmacological and toxicological profile. This guide provides a predictive overview of these pathways based on the established metabolism of cafestol and kahweol.

Predicted Metabolic Pathways

The metabolism of xenobiotics, such as 16-Oxocafestol, typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2, -SH) on the parent molecule. For 16-Oxocafestol, these reactions are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.

-

Hydroxylation: The furan ring and the main hydrocarbon structure of 16-Oxocafestol are potential sites for hydroxylation.

-

Oxidation: Further oxidation of hydroxylated metabolites could lead to the formation of carboxylic acids.

-

Reduction: The ketone group at the 16-position could be a target for reduction to a secondary alcohol.

Phase II Metabolism

Phase II reactions involve the conjugation of the functional groups introduced during Phase I with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

-

Glucuronidation: This is a major pathway for the detoxification and elimination of xenobiotics.[2][3] The hydroxyl groups introduced during Phase I can be conjugated with glucuronic acid.

-

Sulfation: Similar to glucuronidation, sulfation of hydroxyl groups is another important conjugation pathway. While only a small fraction of cafestol and kahweol is excreted as glucuronic or sulfuric acid conjugates, it remains a probable metabolic route.[2]

The following diagram illustrates the predicted metabolic pathway for 16-Oxocafestol.

Caption: Predicted metabolic pathway of 16-Oxocafestol.

Influence on Metabolic Signaling Pathways

Based on the known biological activities of cafestol and kahweol, 16-Oxocafestol may also interact with key metabolic signaling pathways.

-

Lipid Metabolism: Cafestol is known to influence lipid metabolism by acting as an agonist for the farnesoid X receptor (FXR) and pregnane X receptor (PXR). This leads to a downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It is plausible that 16-Oxocafestol could exert similar effects.

-

AMP-Activated Protein Kinase (AMPK) Pathway: Kahweol has been shown to activate AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and inhibition of lipid accumulation.

-

Insulin/IGF-1 Signaling Pathway: Kahweol has been reported to extend lifespan in C. elegans by targeting the insulin/IGF-1 signaling pathway.

The following diagram illustrates the potential interactions of 16-Oxocafestol with these signaling pathways.

Caption: Potential interactions of 16-Oxocafestol with metabolic signaling pathways.

Quantitative Data

As there is no published experimental data on the metabolism of 16-Oxocafestol, this section presents a summary of the known quantitative effects of its parent compounds, cafestol and kahweol, on relevant metabolic parameters.

| Compound | Parameter | Effect | Model System | Reference |

| Cafestol | Bile Acid Synthesis | Maximal reduction of 91% at 20 µg/mL | Cultured rat hepatocytes | |

| Cafestol | Cholesterol 7α-hydroxylase activity | Maximal reduction of 79% at 20 µg/mL | Cultured rat hepatocytes | |

| Cafestol | Sterol 27-hydroxylase activity | Maximal reduction of 49% at 20 µg/mL | Cultured rat hepatocytes | |

| Cafestol/Kahweol Mixture | LDL Uptake | Reduced by 24% at 20 µg/mL | HepG2 cells | |

| Cafestol/Kahweol Mixture | HMG-CoA Reductase mRNA | Decreased by 70-80% | HepG2 cells |

Experimental Protocols

To empirically determine the metabolic pathways of 16-Oxocafestol, the following experimental approaches are recommended.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the Phase I metabolism of 16-Oxocafestol.

Objective: To identify the primary metabolites of 16-Oxocafestol formed by cytochrome P450 enzymes.

Materials:

-

16-Oxocafestol

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of 16-Oxocafestol in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the 16-Oxocafestol stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

The following workflow diagram illustrates this experimental process.

Caption: Workflow for in vitro metabolism studies of 16-Oxocafestol.

In Vivo Metabolism Studies

Animal models can be used to investigate the in vivo metabolism and disposition of 16-Oxocafestol.

Objective: To identify the major metabolites in plasma, urine, and feces and to determine the pharmacokinetic profile of 16-Oxocafestol.

Procedure:

-

Administer 16-Oxocafestol to the animal model (e.g., rats or mice) via a relevant route (e.g., oral gavage).

-

Collect blood, urine, and feces at various time points post-administration.

-

Process the samples to extract the parent compound and its metabolites.

-

Analyze the extracts using LC-MS/MS to identify and quantify 16-Oxocafestol and its metabolites.

Conclusion

While direct experimental evidence is currently lacking, the metabolic pathways of 16-Oxocafestol can be reasonably predicted based on its structural similarity to cafestol and kahweol. It is anticipated to undergo Phase I and Phase II metabolism, leading to the formation of more polar and excretable derivatives. Furthermore, 16-Oxocafestol may modulate key metabolic signaling pathways involved in lipid and energy homeostasis. The experimental protocols outlined in this guide provide a foundation for future research to validate these predictions and to fully characterize the metabolic fate and biological activities of 16-Oxocafestol.

References

Methodological & Application